![molecular formula C14H11NO5S B12798104 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid CAS No. 110046-43-0](/img/structure/B12798104.png)
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylsulfinyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid typically involves the nitration of a precursor benzoic acid derivative. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid . The phenylsulfinyl group can be introduced through sulfoxidation reactions involving appropriate sulfoxide precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts such as cobalt acetate in the presence of molecular oxygen can enhance the yield of the desired product .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The phenylsulfinyl group can be reduced to a phenylsulfide group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nitration reactions often use a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Phenylsulfide derivatives: from the reduction of the phenylsulfinyl group.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Nitrobenzoic acid: Similar in structure but lacks the phenylsulfinyl group.
4-Nitrobenzoic acid: Similar but with the nitro group in the para position.
3-Methyl-4-nitrobenzoic acid: Contains a methyl group instead of the phenylsulfinyl group.
Uniqueness: 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is unique due to the presence of both the nitro and phenylsulfinyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
110046-43-0 |
|---|---|
Molekularformel |
C14H11NO5S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
4-(benzenesulfinylmethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO5S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-21(20)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
OLUMHCPDVGQCAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





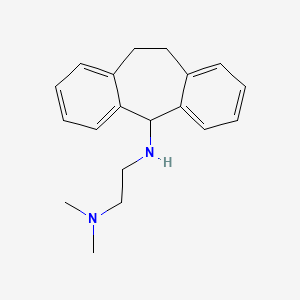
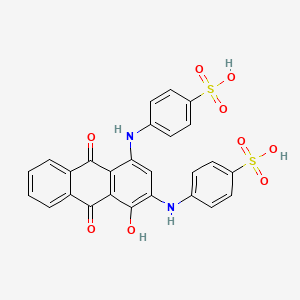

![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)


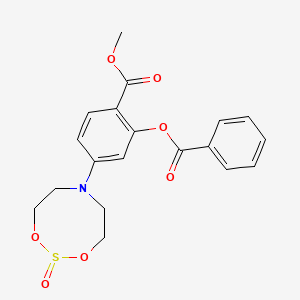
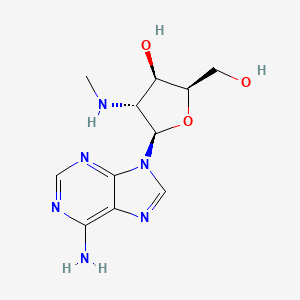
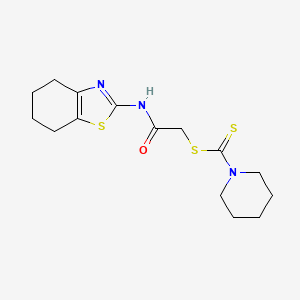
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
